Welcome to the BenchChem Online Store!
molecular formula C10H13NO3S B8597821 1-(Hydroxyphenylmethyl)cyclopropanesulfonamide

1-(Hydroxyphenylmethyl)cyclopropanesulfonamide

Cat. No. B8597821
M. Wt: 227.28 g/mol
InChI Key: WXKRSDODIKGTTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08871758B2

Procedure details

880 mg of N-tert-butyloxycarbonyl-1-(hydroxyphenylmethyl)cyclopropanesulfonamide were dissolved in 25 ml of ethyl acetate, and 13.4 ml of a 1 N aqueous hydrochloric acid were added. The reaction solution was heated to 65° C. and the completeness of the conversion was checked with LCMS. After 8 hours, the mixture was neutralized with saturated aqueous sodium carbonate solution, and the organic phase was dried over Na2SO4 and concentrated by rotary evaporation. This gave the product (610 mg) with a molecular weight of 227.3 g/mol (C10H13NO3S); MS (ESI): m/e=210 (M−H2O+H+).
Name
N-tert-butyloxycarbonyl-1-(hydroxyphenylmethyl)cyclopropanesulfonamide
Quantity
880 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(OC([NH:8][S:9]([C:12]1([CH:15]([OH:22])[C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)[CH2:14][CH2:13]1)(=[O:11])=[O:10])=O)(C)(C)C.Cl.C(=O)([O-])[O-].[Na+].[Na+]>C(OCC)(=O)C>[OH:22][CH:15]([C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)[C:12]1([S:9]([NH2:8])(=[O:10])=[O:11])[CH2:13][CH2:14]1 |f:2.3.4|

Inputs

Step One
Name
N-tert-butyloxycarbonyl-1-(hydroxyphenylmethyl)cyclopropanesulfonamide
Quantity
880 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NS(=O)(=O)C1(CC1)C(C1=CC=CC=C1)O
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by rotary evaporation

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
OC(C1(CC1)S(=O)(=O)N)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 610 mg
YIELD: CALCULATEDPERCENTYIELD 99.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.